molecular formula C35H28O20 B1236044 Quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside

Quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside

Cat. No. B1236044
M. Wt: 768.6 g/mol
InChI Key: SDOROZFSWAADKQ-KSDGWNODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside is a quercetin O-glycoside that consists of quercetin attached to a (2'',3''-digalloyl)-beta-D-galactopyranosyl residue at position 3 via a glycosidic linkage. Isolated from Euphorbia lunulata, it exhibits insulin-like activity. It has a role as a plant metabolite. It is a beta-D-galactoside, a gallate ester and a quercetin O-glycoside.

Scientific Research Applications

Inhibition of Cell Differentiation and Nitric Oxide Production

A study by Yang et al. (2011) demonstrated that quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside showed significant inhibition of differentiation in 3T3-L1 preadipocytes and triglyceride accumulation in maturing adipocytes. Additionally, it reduced nitric oxide production in RAW 264.7 cells, suggesting potential applications in managing obesity and inflammation-related conditions (Yang et al., 2011).

HIV-1 Integrase Inhibition

Research by Kim et al. (1998) identified that quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside exhibited inhibitory activity against HIV-1 integrase. This suggests its potential as a therapeutic agent in HIV treatment (Kim et al., 1998).

Insulin-like and Interleukin-10-like Activity

Nishimura et al. (2005) found that quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside exhibited insulin-like activity. This compound may be beneficial in developing nonpeptidyl insulin substitutional medicines. Additionally, it showed interleukin-10-like activity, indicating its potential in treating conditions like bronchial asthma (Nishimura et al., 2005).

Anticomplement and Antioxidant Activities

A study by Shahat et al. (2003) revealed that quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside possesses anticomplement and antioxidant activities, making it potentially useful in treating immune and oxidative stress-related disorders (Shahat et al., 2003).

Anticancer Activity in Skin Cancer

Kong et al. (2020) studied the impact of quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside in skin cancer cells. It significantly inhibited key pathways involved in cancer progression and induced apoptosis and autophagy, suggesting its potential in skin cancer therapy (Kong et al., 2020).

DPPH Free Radical-Scavenging Activities

Joshi et al. (2014) identified the antioxidant activity of quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside through DPPH free radical-scavenging methods. This highlights its role in combating oxidative stress (Joshi et al., 2014).

properties

Product Name

Quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside

Molecular Formula

C35H28O20

Molecular Weight

768.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxybenzoyl)oxyoxan-4-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C35H28O20/c36-10-23-27(47)30(53-33(49)12-4-18(41)25(45)19(42)5-12)32(54-34(50)13-6-20(43)26(46)21(44)7-13)35(52-23)55-31-28(48)24-17(40)8-14(37)9-22(24)51-29(31)11-1-2-15(38)16(39)3-11/h1-9,23,27,30,32,35-47H,10H2/t23-,27+,30+,32-,35+/m1/s1

InChI Key

SDOROZFSWAADKQ-KSDGWNODSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O

Origin of Product

United States

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